Product packaging for 2,6-Dioxa-9-azaspiro[3.6]decane(Cat. No.:CAS No. 54725-74-5)

2,6-Dioxa-9-azaspiro[3.6]decane

Cat. No.: B2927947
CAS No.: 54725-74-5
M. Wt: 143.186
InChI Key: BUNPSSLIVPOBJL-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Chemistry

The incorporation of spirocyclic motifs into molecules has become a powerful strategy in contemporary organic and medicinal chemistry. beilstein-journals.org These rigid structures lock the conformation of a molecule, which can lead to a more precise interaction with biological targets, thereby enhancing potency and selectivity. tandfonline.com The move towards more three-dimensional molecules, often quantified by a higher fraction of sp³ hybridized carbons, generally correlates with improved solubility, metabolic stability, and a better pharmacokinetic profile. tandfonline.com

The unique spatial arrangement of substituents around a spirocyclic core allows for the exploration of new chemical space, a critical aspect in the development of novel drugs and materials. ontosight.ai This has spurred the development of innovative synthetic methodologies to access a diverse range of spirocyclic scaffolds. ontosight.airesearchgate.net Consequently, spirocycles are increasingly found in approved drugs and promising drug candidates, affirming their importance in the pharmaceutical landscape. ontosight.airesearchgate.net Beyond pharmaceuticals, spiro heterocycles are also being explored in materials science for creating materials with specific optical and electronic properties. smolecule.com

Overview of Dioxa-azaspiro[3.6]decane Architectures in Chemical Research

The dioxa-azaspirodecane framework, which features two oxygen atoms and one nitrogen atom within a spiro[3.6]decane core, represents a specific class of heterocyclic spiro compounds. While detailed research specifically on the 2,6-Dioxa-9-azaspiro[3.6]decane isomer is not extensively documented in publicly available literature, significant research has been conducted on closely related dioxa-azaspiro systems, such as the [4.5] and [5.5] decane (B31447) and undecane (B72203) analogues. ontosight.ainih.gov

Research on these related compounds reveals a strong focus on their potential in medicinal chemistry. ontosight.ainih.gov For instance, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for various receptors in the central nervous system, including sigma-1 receptors, which are implicated in a range of neurological disorders. nih.govnih.gov The synthesis of these compounds often involves the condensation of a cyclic ketone with a diol to form the spirocyclic core. wikipedia.org The nitrogen atom in the azaspirocycle provides a convenient point for further chemical modification, allowing for the creation of libraries of compounds for biological screening. ontosight.ai

The investigation of these analogues suggests that the general class of dioxa-azaspirocycles is valued for its rigid scaffold and the specific spatial orientation of its heteroatoms, which can be crucial for binding to biological targets. ontosight.ainih.gov

Research Trajectories for this compound and its Analogues

Given the research trends observed for similar spirocyclic heterocycles, the research trajectories for this compound and its analogues can be projected. A primary focus would likely be in the area of drug discovery. The unique spiro[3.6] system, which combines a four-membered oxetane (B1205548) ring with a seven-membered azepane ring, offers a novel scaffold that is currently underexplored.

Key research directions would likely include:

Synthesis and Derivatization: Development of efficient synthetic routes to the this compound core and its substituted analogues would be a fundamental first step. This would enable the creation of a library of related compounds for further investigation.

Medicinal Chemistry Applications: Following the precedent set by other dioxa-azaspirocycles, these compounds would likely be explored for their biological activity. ontosight.ainih.gov This could involve screening against a wide range of biological targets, including enzymes and receptors, to identify potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. ontosight.ai

Scaffold for Bioisosteric Replacement: The rigid three-dimensional structure of this compound could be utilized as a bioisostere for other, more common heterocyclic rings in known drug molecules. This strategy aims to improve the pharmacokinetic properties or overcome existing liabilities of established therapeutic agents.

The existence of related compounds like 2-Oxa-6,9-dithiaspiro[3.6]decane, which has been studied for its potential biological activities, further supports the notion that the spiro[3.6]decane heterocyclic system is a viable and interesting target for chemical and biological research. ontosight.ai

Contextualizing Spirocycles as Building Blocks in Advanced Synthesis

Spirocyclic compounds, including this compound, are increasingly valued not just as final products but also as versatile building blocks in advanced organic synthesis. ontosight.ai Their well-defined three-dimensional structures and spatially distinct functional groups make them ideal starting points for the construction of more complex molecular architectures. ontosight.ai

The use of spirocyclic building blocks allows chemists to introduce conformational rigidity and a high degree of three-dimensionality early in a synthetic sequence. This can be particularly advantageous in diversity-oriented synthesis, where the goal is to rapidly generate a wide range of structurally diverse molecules for high-throughput screening.

The synthesis of libraries of compounds based on a common spirocyclic core enables a systematic exploration of the chemical space around that scaffold. This approach is instrumental in identifying structure-activity relationships and optimizing lead compounds in drug discovery programs. The commercial availability of spirocyclic building blocks, including the subject compound this compound, facilitates their integration into these synthetic workflows. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B2927947 2,6-Dioxa-9-azaspiro[3.6]decane CAS No. 54725-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-dioxa-6-azaspiro[3.6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-9-4-7(3-8-1)5-10-6-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNPSSLIVPOBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Conformational Analysis of 2,6 Dioxa 9 Azaspiro 3.6 Decane Derivatives

Conformational Preferences and Ring Strain within the Spiro[3.6]decane System

Detailed conformational analysis, including the identification of preferred chair, boat, or twist-boat conformations of the azepane ring and the puckering of the oxetane (B1205548) ring in this specific spiro system, has not been documented. The fusion of a strained four-membered ring with a more flexible seven-membered ring likely leads to a complex conformational landscape governed by a balance of ring strain, torsional strain, and transannular interactions. However, no specific research findings are available to substantiate this.

Structural Elucidation and Stereochemical Assignment Methodologies

While general methodologies for structural elucidation of organic compounds, such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry, would be applicable to 2,6-dioxa-9-azaspiro[3.6]decane, there are no published studies detailing the application of these techniques for the characterization of this specific compound or its derivatives. For instance, no X-ray crystal structures have been deposited in crystallographic databases, and no detailed NMR spectroscopic data has been published that would allow for a thorough structural and stereochemical assignment.

Applications of 2,6 Dioxa 9 Azaspiro 3.6 Decane As a Chemical Building Block and Scaffold

Utilization in the Construction of Complex Organic Molecules

There is a lack of specific, published examples detailing the utilization of 2,6-Dioxa-9-azaspiro[3.6]decane as a starting material or intermediate in the total synthesis of complex natural products or other intricate organic molecules. The inherent structural features of the molecule, including a spirocyclic junction of an oxetane (B1205548) and a morpholine (B109124) ring, theoretically offer a unique three-dimensional framework. However, without documented research, its practical application in this context remains undemonstrated in publicly accessible literature.

Integration into Diverse Heterocyclic Architectures

The synthesis of novel heterocyclic systems often employs building blocks that can be readily functionalized. While the secondary amine within the this compound structure provides a clear point for chemical modification, such as acylation or alkylation, specific examples of its use to create a variety of new heterocyclic architectures are not described in detail in scientific journals or patents. Studies on analogous spirocycles show that such scaffolds can be key components in the synthesis of more complex fused or linked heterocyclic systems. mdpi.comub.edu

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. nih.gov While many spirocyclic systems are considered to fall into this category, there is no specific evidence in the available literature to classify this compound as such. Its potential is inferred from the broader class of compounds, but not substantiated by direct research findings.

Scaffold Design for Receptor Ligand Development

The design of ligands with high affinity and selectivity for specific biological targets is a cornerstone of drug discovery. Spirocyclic scaffolds are often employed to constrain the conformation of a molecule, which can enhance its binding to a receptor. google.comresearchgate.net Although numerous studies demonstrate the value of related azaspirocycles in developing ligands for various receptors, including dopamine (B1211576) and adrenergic receptors, there are no specific reports of this compound being used for this purpose. nih.govresearchgate.net

Contribution to Novel Chemical Libraries

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. openaccessjournals.com The synthesis of these libraries often relies on versatile scaffolds that can be easily decorated with a variety of chemical groups. While the structure of this compound makes it a potential candidate for inclusion in diversity-oriented synthesis, there is no published information confirming its use in the generation of novel chemical libraries. ekb.eg

Advanced Spectroscopic and Chromatographic Characterization of Dioxa Azaspiro 3.6 Decane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy would be the initial and most crucial step in the structural verification of 2,6-Dioxa-9-azaspiro[3.6]decane. This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

For this compound, one would expect to observe distinct signals for the protons on the four-membered oxetane (B1205548) ring, the seven-membered azepane ring, and the aziridine (B145994) ring, should it be a derivative. The chemical shifts (δ, in ppm) would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. Protons closer to these heteroatoms would appear at a lower field (higher ppm). Furthermore, spin-spin coupling (J-coupling) between adjacent, non-equivalent protons would cause signals to split into multiplets (e.g., doublets, triplets), revealing the connectivity of the proton framework. For example, protons on adjacent carbons in the azepane ring would show characteristic coupling patterns.

2D NMR Techniques for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the intricate connectivity of the spirocyclic system, a suite of two-dimensional (2D) NMR experiments would be essential. These techniques correlate signals within the same spectrum or between different spectra.

COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, mapping out the H-C-C-H connections throughout the molecule's rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is critical for identifying connections across heteroatoms (O, N) and for confirming the link between the two rings at the spiro-carbon center.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a newly synthesized compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition. For this compound, with a molecular formula of C₇H₁₃NO₂, the expected exact mass would be calculated and compared to the experimental value to confirm the formula unequivocally. Data for related dioxa-azaspiro compounds have been confirmed using this method. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that first separates components of a mixture using high-performance liquid chromatography (HPLC) and then detects them with a mass spectrometer. rsc.orgbldpharm.com For a synthetic preparation of this compound, LC-MS would be used to assess the purity of the sample, identify any byproducts, and confirm the molecular weight of the main product. The retention time from the LC provides a characteristic property of the compound under specific chromatographic conditions, while the MS provides the mass confirmation.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a spectrum is generated that provides a molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific bonds and functional groups absorb at characteristic frequencies, allowing for their identification.

For a compound like this compound, the IR spectrum is expected to exhibit several key absorption bands. The presence of the secondary amine (N-H) would typically result in a moderate to weak stretching vibration in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range. The two ether linkages (C-O-C) are characterized by strong C-O stretching bands, typically observed between 1050 and 1150 cm⁻¹. The aliphatic C-H bonds of the cycloalkane rings will produce strong stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1450-1470 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3438
C-H (aliphatic)Stretch2938
C=C (aromatic)Stretch1593, 1502
C-NStretch1465
C-O (ether)Stretch1254
C-ClStretch521, 459
Table 1: Representative IR data for a related dioxa-azaspiro compound. tandfonline.com

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. The choice of chromatographic technique depends on the scale of the separation and the properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the separation, identification, and quantification of components in a mixture. It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase).

The analysis of this compound by HPLC would typically involve a reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the amine. Detection could be achieved using a variety of detectors, with UV-Vis or mass spectrometry (LC-MS) being common choices. The retention time of the compound would be a key parameter for its identification and purity assessment.

While specific HPLC data for this compound is not available, the following table provides typical HPLC conditions used for the analysis of related spirocyclic compounds.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Table 2: Representative HPLC conditions for the analysis of spirocyclic amines.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase. This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

For the analysis of this compound, UPLC would offer a more rapid and efficient method for purity determination and reaction monitoring. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC-MS system would be particularly powerful for the characterization of this compound and any potential impurities.

The table below outlines typical UPLC conditions that could be applied for the analysis of this compound, based on methods developed for other spiro compounds.

ParameterCondition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.6 mL/min
Detection Mass Spectrometry (ESI+)
Table 3: Representative UPLC conditions for the analysis of spirocyclic compounds.

Thin-Layer Chromatography (TLC) and Flash Column Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture. It is widely used for monitoring the progress of chemical reactions and for determining the appropriate solvent system for column chromatography. The separation is based on the differential partitioning of the compounds between the stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and the mobile phase (a solvent or solvent mixture). The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system.

Flash column chromatography is a preparative technique used to purify compounds from a mixture. It is an air-pressure driven version of traditional column chromatography that allows for faster and more efficient separations. The choice of solvent system for flash chromatography is typically optimized using TLC.

For the purification of this compound, TLC would be used to find a solvent system that provides good separation from any starting materials or byproducts. Due to the basic nature of the amine, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with a small amount of a basic modifier like triethylamine (B128534) might be necessary to prevent streaking on the silica gel plate. Once an appropriate solvent system is identified, flash column chromatography can be employed for purification on a larger scale.

The table below provides a hypothetical example of TLC and flash chromatography parameters for the purification of a basic azaspiro compound.

TechniqueParameterValue/Description
TLC Stationary PhaseSilica Gel 60 F₂₅₄
Mobile PhaseDichloromethane : Methanol : Triethylamine (90:9:1)
VisualizationUV light (if applicable) or a staining agent (e.g., potassium permanganate)
Expected Rf~0.3
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
EluentGradient of Dichloromethane and Methanol (with 1% Triethylamine)
Table 4: Representative TLC and Flash Chromatography parameters for the purification of an azaspiro compound.

Future Research Directions and Synthetic Challenges for 2,6 Dioxa 9 Azaspiro 3.6 Decane Chemistry

Development of Novel and Efficient Asymmetric Synthetic Routes

The construction of the 2,6-Dioxa-9-azaspiro[3.6]decane core, and particularly its synthesis in an enantiomerically pure form, remains a significant synthetic challenge. The primary difficulty lies in the stereocontrolled formation of the spirocyclic center joining an oxetane (B1205548) and an azepane ring. Current synthetic methodologies for azaspirocycles often rely on multi-step sequences that may not be readily adaptable to this specific ring combination.

Future research in this area should focus on developing convergent and stereoselective synthetic strategies. One promising approach could be the adaptation of methods used for other spirocyclic systems, such as those employing chiral N-tert-butanesulfinyl imines. beilstein-journals.org For instance, a strategy could involve the reaction of a chiral N-sulfinyl imine with a suitable difunctional nucleophile derived from a precursor to the oxetane ring. Another avenue for exploration is the use of transition-metal-catalyzed reactions, which have proven effective in synthesizing complex quaternary stereocenters. caltech.edu Palladium-catalyzed intramolecular hydroamination or carboamination reactions could potentially be employed to construct the azepane ring onto a pre-formed oxetane-containing substrate. caltech.edu

A key challenge will be controlling the ring strain associated with the oxetane moiety during the spirocyclization step. Research into novel catalysts and reaction conditions that can tolerate or even leverage this strain will be crucial for developing high-yielding and stereoselective routes. The development of such methods would not only provide access to this compound but also establish new synthetic precedents for related spirocyclic systems.

Exploration of New Derivatization Strategies for Enhanced Structural Diversity

Once the this compound scaffold is synthesized, the next critical step is its elaboration into diverse libraries of compounds for screening and application. The secondary amine within the azepane ring serves as a prime handle for derivatization.

Future strategies will likely focus on expanding the portfolio of reactions at this nitrogen center. Palladium-catalyzed C-N cross-coupling reactions, which have been successfully used to arylate diazaspiro systems, could be applied to introduce a wide range of aromatic and heteroaromatic substituents. nih.gov This would enable the systematic exploration of structure-activity relationships (SAR) by tuning the electronic and steric properties of the N-substituent. Furthermore, reductive amination protocols could be employed to append various side chains, a strategy that has been effective in the synthesis of biologically active indolyl azaspiroketal Mannich bases from related azaspirocycles like 1,4-dioxa-8-azaspiro[4.5]decane. nih.gov

Beyond simple N-functionalization, research could also explore reactions on the oxetane or azepane rings, provided the protecting groups and reaction conditions are chosen carefully to maintain the integrity of the spirocyclic core. For example, the synthesis of derivatives with substituents on the carbon framework would significantly increase the accessible structural diversity, leading to analogues with finely tuned physicochemical properties.

Advanced Applications in Chemical Biology Probes and Mechanistic Studies

The unique topology of the this compound scaffold makes it an attractive candidate for applications in chemical biology. The incorporation of a rigid oxetane ring and a more flexible azepane ring can impart specific conformational constraints and vectoral orientations for substituents, which is highly desirable in probe design and drug discovery.

A major future direction is the incorporation of this scaffold into molecules targeting specific biological pathways. Related azaspiro compounds have shown promise as potent inhibitors of autotaxin, a target for cancer and fibrotic diseases, and as ligands for G-protein-coupled receptors (GPCRs) like the dopamine (B1211576) D3 receptor. nih.govgoogle.com Derivatives of this compound could be designed as novel ligands for these or other targets. For example, its use as a fragment in the development of anti-mycobacterial agents is a plausible avenue, given the success of related azaspiroketals. nih.gov

Furthermore, the scaffold can be functionalized to create chemical probes for studying biological systems. By attaching fluorophores, biotin (B1667282) tags, or photo-cross-linking groups to the nitrogen atom, researchers can develop tools to visualize cellular processes, identify protein binding partners, or elucidate mechanisms of action. The distinct structural nature of the this compound core could lead to probes with improved selectivity and novel binding modes compared to more conventional heterocyclic systems.

Computational Design and Prediction of Novel Analogues with Targeted Reactivity

Given the synthetic challenges, computational methods will be indispensable in guiding the efficient exploration of this compound chemistry. In silico techniques can prioritize the synthesis of analogues with the highest probability of desired activity and properties, thereby saving significant time and resources.

Future research should leverage computational tools for several purposes. Firstly, molecular docking studies can be performed to predict the binding modes of virtual libraries of this compound derivatives within the active sites of biological targets like kinases, GPCRs, or enzymes. nih.govtandfonline.com This can help in identifying key structural features required for potent and selective inhibition. Secondly, quantitative structure-activity relationship (QSAR) studies and in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be used to design analogues with improved drug-like properties. tandfonline.com

Moreover, computational chemistry can aid in addressing the synthetic challenges themselves. Quantum mechanical calculations can be used to model reaction pathways for the spirocyclization, helping to understand transition states and predict the feasibility and stereochemical outcome of proposed synthetic routes. This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dioxa-9-azaspiro[3.6]decane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound typically involves cycloaddition reactions or multi-step organic transformations. For example, analogous spiro compounds (e.g., 1,4-Dioxa-8-azaspiro[4.5]decane) are synthesized using reagents such as sodium-2-diethylhexyl sulfosuccinate (AOT) in microemulsion systems, with precise control of molar ratios and solvent polarity . Key variables include temperature (e.g., reflux conditions), catalyst selection, and purification via column chromatography. Orthogonal experimental designs (e.g., factorial or uniform designs) can optimize yield by testing variables like reaction time, solvent polarity, and stoichiometry .

Q. How can researchers characterize the spirocyclic structure and confirm its stereochemical configuration?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Resolve bond angles and torsion angles (e.g., C9–C10–C11 = 116.8° in related spiro compounds) to validate the spiro junction .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify proton environments near oxygen and nitrogen atoms, with cross-peak analysis in 2D-COSY or NOESY spectra to confirm stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C7_7H13_{13}NO2_2 for 1,4-Dioxa-8-azaspiro[4.5]decane, MW = 143.18) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess thermal degradation (via TGA/DSC), photolytic sensitivity, and hygroscopicity. Analogous compounds (e.g., 1,4-Dioxa-8-azaspiro[4.5]decane) are stored at 0–6°C to prevent decomposition, with monitoring via HPLC for purity changes over time . Accelerated stability testing under elevated temperatures (40–60°C) and humidity (75% RH) can predict shelf-life using Arrhenius kinetics.

Advanced Research Questions

Q. How can molecular conformation in solution versus solid state be analyzed for spirocyclic compounds?

  • Methodological Answer :

  • Solid-state : X-ray diffraction (XRD) provides precise bond lengths and angles (e.g., O3–C11–C12 = 124.6° in crystallized derivatives) .
  • Solution-phase : Small-angle X-ray scattering (SAXS) measures correlation lengths (ξ) to infer shape transitions (e.g., cylindrical to spherical morphologies in microemulsions). For example, ξ values from 45 Å to 23 Å indicate conformational flexibility in AOT-based systems . Pair distribution function (PDF) analysis further resolves short-range order in solution.

Q. What computational modeling approaches predict reactivity and intermolecular interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, spiro nitrogen’s lone pair may drive hydrogen-bonding interactions .
  • Molecular Dynamics (MD) : Simulate solvation effects in decane or cyclohexane to model diffusion coefficients, aligning with experimental SAXS data on droplet dynamics .
  • Docking studies : Evaluate binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the spiro core’s steric constraints .

Q. How can contradictions in experimental data (e.g., conflicting reaction yields) be systematically resolved?

  • Methodological Answer : Apply sequential experimental design (SED) to isolate confounding variables. For example:

  • Step 1 : Screen variables (temperature, catalyst loading, solvent) via Plackett-Burman design.
  • Step 2 : Optimize critical factors using response surface methodology (RSM).
  • Step 3 : Validate reproducibility across batches, addressing outliers via Grubbs’ test. Case studies in adsorption isotherm optimization for n-decane demonstrate SED’s efficacy in resolving data inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.